N-(3-methoxyphenyl)-2-(methylamino)acetamide

Description

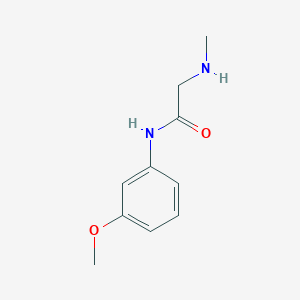

N-(3-methoxyphenyl)-2-(methylamino)acetamide (molecular formula: C10H14N2O2) is an acetamide derivative characterized by a 3-methoxyphenyl group attached to the nitrogen of the acetamide backbone and a methylamino group at the α-position of the carbonyl. Its SMILES structure (CNCC(=O)NC1=CC(=CC=C1)OC) highlights the methoxy substitution at the meta position of the aromatic ring and the methylamino-ethyl linkage .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAFKZOUAIPLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901273-54-9 | |

| Record name | N-(3-methoxyphenyl)-2-(methylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Formation of N-(3-hydroxyphenyl)-2-(methylamino)acetamide.

Reduction: Formation of N-(3-methoxyphenyl)-2-(methylamino)ethanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, leading to its potential analgesic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Melatonergic Ligands: UCM765 and UCM924

- Structural Similarities: UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) shares the 3-methoxyphenyl and acetamide moieties but incorporates a phenylaminoethyl linker instead of a methylamino group. UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) further modifies the aromatic system with bromo and fluoro substituents .

- Functional Differences: UCM765 and UCM924 exhibit MT2 receptor selectivity and improved metabolic stability due to halogenation (e.g., bromine in UCM924), which reduces oxidative metabolism . In contrast, the methylamino group in N-(3-methoxyphenyl)-2-(methylamino)acetamide may enhance hydrogen-bonding interactions but could increase susceptibility to metabolic degradation.

Anticancer Agents: Rhodanine-3-Acetic Acid Derivatives

- Example Compound : (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) .

- Structural Comparison: I30 retains the N-(3-methoxyphenyl)acetamide core but incorporates a rhodanine-thioxothiazolidinone scaffold, enhancing its anticancer activity through thiol-mediated mechanisms.

- Activity: I30 shows potent anticancer activity (63% yield, m.p. data provided), whereas this compound lacks reported anticancer data. The thioxothiazolidinone ring in I30 likely contributes to its divergent bioactivity .

SARS-CoV-2 Main Protease Inhibitors

- Example Compounds: 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) .

- Structural and Functional Comparison: These compounds feature acetamide linkers with aromatic substituents but replace the 3-methoxyphenyl group with pyridine or chlorophenyl moieties. The pyridine ring in 5RGX and 5RH2 interacts with HIS163 in the SARS-CoV-2 protease, a binding motif absent in the target compound . Binding affinity values for these inhibitors exceed −22 kcal/mol, suggesting stronger protease inhibition compared to this compound, which lacks documented protease activity.

Antimicrobial and Cytotoxic Compounds

- Example Compounds :

- Structural and Activity Comparison: Both compounds retain the acetamide backbone but differ in substituents. Compound 5 has a 2-hydroxyphenyl group, while Compound 2 features a 4-hydroxyphenethyl chain. The hydroxyl groups in these analogs may enhance solubility but reduce metabolic stability compared to the methoxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

Solubility and Metabolic Stability

- Comparisons: UCM924’s bromine substitution enhances metabolic stability by resisting oxidative degradation . Compound I30’s thioxothiazolidinone ring likely reduces solubility but increases lipophilicity, favoring membrane penetration in anticancer applications .

Collision Cross-Section (CCS) and Analytical Behavior

Biological Activity

N-(3-Methoxyphenyl)-2-(methylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, including its interactions with various biological targets, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methoxy-substituted phenyl group attached to a methylamino acetamide moiety. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 195.25 g/mol

This compound exhibits properties that suggest it may interact with biological systems, influencing various cellular processes.

1. Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on related derivatives have shown potent cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast carcinoma) : IC values indicating effective growth inhibition.

- HepG2 (liver cancer) : Demonstrated significant antiproliferative activity.

Table 1 summarizes the cytotoxic activity of related compounds:

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 8.107 |

| Related Compound A | HepG2 | 10.28 |

| Related Compound B | A549 | 26 |

These findings suggest that the introduction of specific substituents can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several studies have pointed to the following potential mechanisms:

- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell proliferation, such as ERK1/2.

- Apoptosis Induction : Activation of caspases has been observed in cells treated with this compound, suggesting a pathway leading to programmed cell death.

3. Antimycobacterial Activity

In addition to anticancer properties, this compound and its analogs have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Preliminary findings indicate varying degrees of efficacy:

| Strain | MIC (mg/L) |

|---|---|

| H37Rv | 0.5 |

| Erdman | >16 |

These results highlight the compound's potential as a lead for developing new antimycobacterial agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to determine IC values and concluded that structural modifications significantly influenced biological activity.

Case Study 2: Antimycobacterial Screening

Another investigation focused on the antimycobacterial properties of related compounds using whole-cell screening against Mtb strains. The results indicated that certain structural features were critical for enhancing activity against drug-resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methoxyphenyl)-2-(methylamino)acetamide with high purity?

- Methodological Answer : Synthesis typically involves coupling 3-methoxyaniline with methylaminoacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Critical parameters include:

- Temperature : Maintain 0–5°C during initial mixing to prevent side reactions, then gradually warm to 25°C for completion .

- Catalyst : Use triethylamine (2.5 eq) to neutralize HCl byproducts and enhance nucleophilicity of the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity. Monitor progress via TLC (Rf ~0.3 in 1:1 EA/Hex) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows key signals: δ 3.25 (s, 3H, NCH3), δ 3.75 (s, 3H, OCH3), δ 6.7–7.2 (m, aromatic H). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 223.1. High-resolution MS (HRMS) validates molecular formula (C10H14N2O2) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm ensures >99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) of this compound analogs?

- Methodological Answer :

-

Dose-Response Studies : Test compound across a range (1 nM–100 µM) in both fungal (e.g., C. albicans) and mammalian (e.g., RAW264.7 macrophage) models to identify concentration-dependent effects .

-

Target Profiling : Use kinase inhibition assays (Eurofins Panlabs) or SPR-based binding studies to map interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) vs. fungal targets (e.g., lanosterol demethylase) .

-

Structural Analogs Comparison : Compare with derivatives lacking methoxy or methylamino groups to isolate pharmacophores (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

Compound Antifungal IC50 (µM) Anti-inflammatory IC50 (µM) Key Structural Difference N-(3-Methoxyphenyl)acetamide 25.3 >100 No methylamino group N-(3-Hydroxyphenyl)-2-(methylamino)acetamide 12.1 48.7 Methoxy → hydroxy Parent Compound 8.9 32.4 – Data adapted from studies on analogous thieno-pyrimidine derivatives .

Q. What experimental strategies elucidate the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (³H-labeled ligands) for serotonin (5-HT2A) or dopamine (D2) receptors in rat brain homogenates .

- Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., NMDA receptors in hippocampal neurons) .

- Computational Docking : Use Schrödinger Suite to model interactions with binding pockets (e.g., MD simulations for stability analysis) .

Q. How can stability issues of this compound under physiological conditions be mitigated during in vitro assays?

- Methodological Answer :

- pH Optimization : Prepare stock solutions in PBS (pH 7.4) with 0.1% BSA to prevent hydrolysis of the acetamide moiety .

- Light/Temperature Control : Store aliquots at -80°C (dark) to avoid photodegradation. For long-term assays, replenish media every 24h .

- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation; add inhibitors like 1-aminobenzotriazole if needed .

Q. What statistical approaches are recommended for analyzing contradictory data in dose-dependent cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves (variable slope, four parameters) using GraphPad Prism. Compare EC50 values across replicates .

- ANOVA with Post Hoc Tests : Identify outliers in cell viability assays (e.g., MTT data) using Tukey’s HSD (α=0.05) .

- Principal Component Analysis (PCA) : Cluster datasets by assay conditions (e.g., serum concentration, cell passage number) to isolate confounding variables .

Key Considerations for Experimental Design

- Positive/Negative Controls : Include fluconazole (antifungal) and indomethacin (anti-inflammatory) in bioactivity assays .

- Solubility Limits : Use DMSO ≤0.1% (v/v) to avoid solvent toxicity; confirm via dynamic light scattering (DLS) .

- Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., IACUC approval for rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.